2-Bromo-2-fluoropropanoic acid
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Overview
Description
2-Bromo-2-fluoropropanoic acid is an organic compound with the molecular formula C3H4BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-fluoropropanoic acid typically involves the halogenation of propanoic acid derivatives. One common method is the bromination of 2-fluoropropanoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-fluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-fluoropropanoic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids with additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: 2-Fluoropropanoic acid derivatives.
Reduction: 2-Fluoropropanoic acid.
Oxidation: Higher oxidized carboxylic acids.
Scientific Research Applications
2-Bromo-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-fluoropropanoic acid involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms makes it a versatile reagent for modifying other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its halogen atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the compound in different environments.
Comparison with Similar Compounds
2-Fluoropropanoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-2-nitropropanoic Acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-Bromo-3-fluoropropanoic Acid: The fluorine atom is positioned differently, affecting its reactivity and applications.
Uniqueness: 2-Bromo-2-fluoropropanoic acid is unique due to the simultaneous presence of bromine and fluorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-bromo-2-fluoropropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGOWVITUUIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473465 |
Source
|
Record name | 2-bromo-2-fluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132629-22-2 |
Source
|
Record name | 2-bromo-2-fluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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